![molecular formula C6H3Cl3O2S B1293561 3,4-Dichlorobenzenesulfonyl chloride CAS No. 98-31-7](/img/structure/B1293561.png)
3,4-Dichlorobenzenesulfonyl chloride
Overview
Description
The compound of interest, 3,4-Dichlorobenzenesulfonyl chloride, is a chlorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated benzenesulfonyl chlorides and their properties, which can be used to infer some aspects of 3,4-Dichlorobenzenesulfonyl chloride's characteristics.
Synthesis Analysis
The synthesis of chlorinated benzenesulfonyl chlorides typically involves chlorination reactions. For instance, Trichloromethanesulfonyl chloride is used as a chlorinating reagent for aldehydes, indicating that sulfonyl chlorides can be synthesized or modified through chlorination of organic compounds under mild conditions . Similarly, the synthesis of 3,3'-dichloro-azobenzene-4,4'-dimethyl chloride involves the reaction of a dichloro-azobenzene diacid with thionyl chloride under specific conditions, suggesting that sulfonyl chlorides can also be prepared from azobenzene derivatives .
Molecular Structure Analysis
The molecular structure of chlorinated benzenesulfonyl chlorides can be complex. For example, the structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . This suggests that 3,4-Dichlorobenzenesulfonyl chloride may also exhibit a planar aromatic ring with characteristic bond lengths and angles.
Chemical Reactions Analysis
Chlorinated benzenesulfonyl chlorides are reactive intermediates in various chemical reactions. The synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives involves the reaction of 4-chlorobenzenesulfonyl chloride with different amines, indicating that sulfonyl chlorides can react with nucleophiles to form sulfonamides . This reactivity could be expected for 3,4-Dichlorobenzenesulfonyl chloride as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenesulfonyl chlorides can vary depending on the specific substituents and their positions on the benzene ring. For instance, the presence of chlorine atoms can influence the electron density and reactivity of the compound. The papers provided do not directly discuss the physical properties of 3,4-Dichlorobenzenesulfonyl chloride, but it can be inferred that its properties would be influenced by the presence of the electron-withdrawing chloro and sulfonyl groups .
Scientific Research Applications
Synthesis and Polymer Applications
- Hyperbranched Poly(Phenylene Sulfide) Synthesis : 3,4-Dichlorobenzenesulfonyl chloride has been used in the synthesis of 3,4-dichlorobenzenethiol, a precursor for hyperbranched poly(phenylene sulfide) (PPS). This polymer demonstrates increased crystallinity and tensile strength compared to linear PPS, and acts as a plasticizer to enhance toughness (Wang Yi-min, 2008).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The compound 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, synthesized from the reaction of eugenol and 3,4-dichlorobenzenesulfonyl chloride, has been studied for its crystal structure, showing a specific dihedral angle between benzene rings (Ya-Tuan Ma et al., 2011).
Safety and Hazards
3,4-Dichlorobenzenesulfonyl Chloride is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Sub-category 1B) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichlorobenzenesulfonyl chloride is organic compounds, particularly aromatic compounds . The compound acts as an electrophile, seeking out nucleophilic sites in organic molecules to form covalent bonds .
Mode of Action
3,4-Dichlorobenzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the 3,4-Dichlorobenzenesulfonyl chloride molecule acts as an electrophile, attacking the electron-rich aromatic system of the target molecule .
Biochemical Pathways
The interaction of 3,4-Dichlorobenzenesulfonyl chloride with its targets can lead to changes in the biochemical pathways of the target molecule . The introduction of the sulfonyl group can alter the properties of the target molecule, potentially affecting its reactivity, solubility, and other chemical behaviors .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways present in the organism .
Result of Action
The result of the action of 3,4-Dichlorobenzenesulfonyl chloride is the formation of a new covalent bond with the target molecule, leading to the introduction of a sulfonyl group . This can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .
properties
IUPAC Name |
3,4-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBPWGZGSXURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059165 | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzenesulfonyl chloride | |
CAS RN |
98-31-7 | |
Record name | 3,4-Dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBENZENESULFONYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dichlorophenylsulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX3AD43WDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,4-Dichlorobenzenesulfonyl chloride in the synthesis of hyperbranched poly(phenylene sulfide) (PPS)?
A1: 3,4-Dichlorobenzenesulfonyl chloride serves as a precursor to 3,4-dichlorobenzenethiol, a key monomer in the synthesis of hyperbranched PPS. The process involves reducing 3,4-Dichlorobenzenesulfonyl chloride using zinc powder []. This thiol monomer can then undergo polymerization to yield the desired hyperbranched PPS structure, which exhibits distinct properties compared to its linear counterpart [].
Q2: How does the structure of 3,4-Dichlorobenzenesulfonyl chloride influence its reactivity with other dichlorobenzene isomers in the presence of chlorosulfonic acid?
A2: Research indicates that 3,4-Dichlorobenzenesulfonyl chloride, when formed in situ from the reaction of o-dichlorobenzene with chlorosulfonic acid, readily forms 3,4,3′,4′-tetrachlorodiphenylsulfone in high yield (85%) []. This behavior contrasts with m- and p-dichlorobenzene, which primarily yield the corresponding sulfonyl chlorides under similar conditions []. This difference is attributed to the lack of steric hindrance at the para position of o-dichlorobenzene, facilitating sulfone formation [].
Q3: Can you describe the crystal structure of a compound derived from 3,4-Dichlorobenzenesulfonyl chloride?
A3: Yes, a study investigated the crystal structure of 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, a compound derived from the reaction of eugenol with 3,4-Dichlorobenzenesulfonyl chloride []. The analysis revealed a dihedral angle of 40.53° between the two benzene rings within the molecule []. Additionally, the crystal structure lacked any significant intermolecular interactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.